4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride
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Overview
Description
4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a benzonitrile group, and a butoxy linkage
Preparation Methods
The synthesis of 4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride involves several steps. One common method starts with the reaction of 4-fluorobenzonitrile with 4,4-dimethylpiperidine hydrochloride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzonitrile group, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-[4-(3,4-Dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride can be compared with similar compounds such as:
4-(4,4-Dimethylpiperidin-1-yl)benzoic acid: This compound has a similar piperidine and benzoic acid structure but lacks the butoxy linkage.
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: This compound includes an ester group instead of the nitrile group, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(3,4-dimethylpiperidin-1-yl)butoxy]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.ClH/c1-15-9-11-20(14-16(15)2)10-3-4-12-21-18-7-5-17(13-19)6-8-18;/h5-8,15-16H,3-4,9-12,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRMSRQQPIRVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C)CCCCOC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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